Ethyl 3-fluorooxolane-3-carboxylate Ethyl 3-fluorooxolane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18059258
InChI: InChI=1S/C7H11FO3/c1-2-11-6(9)7(8)3-4-10-5-7/h2-5H2,1H3
SMILES:
Molecular Formula: C7H11FO3
Molecular Weight: 162.16 g/mol

Ethyl 3-fluorooxolane-3-carboxylate

CAS No.:

Cat. No.: VC18059258

Molecular Formula: C7H11FO3

Molecular Weight: 162.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-fluorooxolane-3-carboxylate -

Specification

Molecular Formula C7H11FO3
Molecular Weight 162.16 g/mol
IUPAC Name ethyl 3-fluorooxolane-3-carboxylate
Standard InChI InChI=1S/C7H11FO3/c1-2-11-6(9)7(8)3-4-10-5-7/h2-5H2,1H3
Standard InChI Key WYKHQMVEVKJDRD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1(CCOC1)F

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC₈H₁₁FO₃
Molecular Weight174.17 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in polar organic solvents (e.g., DCM, THF)
DensityNot reported

Synthetic Routes and Methodologies

General Synthesis Strategies

The synthesis of ethyl 3-fluorooxolane-3-carboxylate typically involves two primary steps:

  • Fluorination: Introduction of the fluorine atom into a precursor molecule.

  • Cyclization and Esterification: Formation of the oxolane ring and attachment of the ethyl ester group.

Fluorination Techniques

  • Electrophilic Fluorination: Use of reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at the 3-position of a dihydrofuran precursor.

  • Nucleophilic Fluorination: Substitution reactions with KF or CsF in polar aprotic solvents (e.g., DMF, DMSO).

Cyclization and Esterification

  • Acid-Catalyzed Cyclization: Treatment of γ-keto esters with fluoro-containing reagents under acidic conditions to form the oxolane ring.

  • Mitsunobu Reaction: Utilized for simultaneous esterification and ring closure in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
FluorinationSelectfluor®, CH₃CN, 80°C, 12h65–75
CyclizationH₂SO₄ (cat.), EtOH, reflux, 6h70–80
PurificationColumn chromatography (SiO₂, hexane:EtOAc)>95

Physicochemical and Reactivity Profiles

Reactivity

  • Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles (e.g., amines, alkoxides) under mild conditions.

  • Ester Hydrolysis: Conversion to the corresponding carboxylic acid via saponification (NaOH, H₂O/EtOH).

  • Ring-Opening Polymerization: Potential for creating fluorinated polyesters under catalytic conditions.

Applications in Scientific Research

Medicinal Chemistry

  • Drug Candidates: The fluorine atom enhances metabolic stability and bioavailability, making the compound a valuable intermediate in anticoagulant and anti-inflammatory drug development.

  • Protease Inhibitors: Structural analogs have shown inhibitory activity against serine proteases (e.g., thrombin, trypsin).

Material Science

  • Polymer Synthesis: Serves as a monomer for fluorinated polymers with applications in coatings, membranes, and electronic materials.

  • Liquid Crystals: Derivatives exhibit mesomorphic properties suitable for display technologies.

Challenges and Future Directions

Synthetic Optimization

  • Green Chemistry: Adoption of solvent-free reactions or biocatalytic methods to improve sustainability.

  • Stereoselectivity: Development of asymmetric fluorination protocols to access enantiomerically pure variants.

Expanded Applications

  • Bioconjugation: Exploration of click chemistry for labeling biomolecules.

  • Energy Storage: Investigation into fluorinated electrolytes for lithium-ion batteries.

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